molecular formula C12H16N2O4 B596553 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid CAS No. 1282523-83-4

4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid

Cat. No.: B596553
CAS No.: 1282523-83-4
M. Wt: 252.27
InChI Key: IWQZDVMJSKYZEZ-UHFFFAOYSA-N
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Description

4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid (CAS: 1282523-83-4) is a benzoic acid derivative featuring dual amino-protecting groups: a free amino group at the 4-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position. This structure makes it a versatile intermediate in organic synthesis, particularly in peptide and proteomimetic design. The Boc group enhances solubility in organic solvents and provides steric protection during multi-step reactions . The compound is commercially available with a purity of 95% and is utilized in solid-phase synthesis for constructing complex biomolecules . Its NMR and HRMS data confirm the structural integrity, with key signals at δH 7.96 (Ar-H) and δC 165.8 (C=O) in DMSO-d6, consistent with its aromatic and carbonyl functionalities .

Properties

IUPAC Name

4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-7(10(15)16)4-5-8(9)13/h4-6H,13H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQZDVMJSKYZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857460
Record name 4-Amino-3-[(tert-butoxycarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282523-83-4
Record name 4-Amino-3-[(tert-butoxycarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid typically involves the protection of the amino group on the benzoic acid derivative. One common method is to start with 4-Aminobenzoic acid and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. The reaction proceeds under mild conditions, often at room temperature, to yield the Boc-protected product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted benzoic acid derivatives.

    Deprotection Reactions: 4-Aminobenzoic acid.

    Coupling Reactions: Peptides or other amide-containing compounds.

Scientific Research Applications

4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the preparation of peptide-based probes and inhibitors for biological studies.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly those involving peptide synthesis.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid primarily involves its role as a protected amino acid derivative. The Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in various reactions, such as forming peptide bonds in peptide synthesis .

Comparison with Similar Compounds

Ethoxy vs. Pentyloxy Linkers

  • 4-Amino-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid (5q): Features a shorter ethoxy linker. The synthesis via lithium hydroxide hydrolysis of methyl ester intermediates yields 75% product .
  • 4-Amino-3-((5-((tert-butoxycarbonyl)amino)pentyl)oxy)benzoic acid (S26): Incorporates a pentyloxy chain, increasing hydrophobicity (logP ≈ 2.1 predicted). This elongation may improve membrane permeability in drug delivery applications .

Table 1: Substituent Chain Comparisons

Compound Linker Length Key NMR Shifts (δH/δC) Synthetic Yield
Target Compound N/A 7.96 (Ar-H), 165.8 (C=O) 95% purity
5q (Ethoxy) 2 carbons 4.22 (OCH2), 69.06 (OCH2) 75%
S26 (Pentyloxy) 5 carbons 1.73 (CH2), 27.77 (CH2) Not reported

Functional Group Modifications

Oxo Group Introduction

  • (R)-4-Amino-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid (6): Replaces the benzoic acid core with a 4-oxobutanoic acid chain. The oxo group introduces hydrogen-bonding capacity, altering solubility (logS = -2.3 predicted) and enabling chelation in metalloenzyme inhibition. The (R)-enantiomer shows distinct biological activity compared to racemic mixtures .

Methyl Substituents

  • 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid: A methyl group at the 3-position increases steric bulk, reducing rotational freedom. This modification may hinder binding to flat enzymatic pockets but improves thermal stability (decomposition >200°C) .

Positional Isomerism and Stereochemistry

  • 2-Amino-4-tert-butylbenzoic acid (QB-0956): The tert-butyl group at the 4-position (vs. 3-position in the target compound) shifts electronic density, lowering pKa (≈3.8 vs. 4.2 for the target). This enhances acidity, favoring ionization in physiological pH environments .
  • (S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid: Demonstrates the impact of stereochemistry; the (S)-configuration improves protease resistance compared to (R)-forms in peptide analogs .

Biological Activity

4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention in medicinal chemistry due to its potential biological activities. PABA itself is known for various therapeutic applications, including its role as a precursor in the synthesis of folate and its antimicrobial properties. This article explores the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

C12H15N2O4\text{C}_{12}\text{H}_{15}\text{N}_{2}\text{O}_{4}

This structure includes a tert-butoxycarbonyl (Boc) protecting group, which enhances the compound's stability and solubility in biological systems.

Antimicrobial Activity

Research indicates that derivatives of PABA, including this compound, exhibit significant antimicrobial properties. Studies have shown that PABA analogs can inhibit the growth of various bacteria, including Mycobacterium species. For instance, a related PABA derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 6.25 - 12.5 μM against Mycobacterium abscessus .

Acetylcholinesterase Inhibition

A notable area of research is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Studies have shown that PABA derivatives can act as AChE inhibitors, with some compounds displaying IC50 values comparable to established drugs like donepezil . This suggests potential applications in cognitive enhancement and neuroprotection.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various PABA derivatives, this compound was found to exhibit potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis.

CompoundMIC (μM)Activity
This compound6.25 - 12.5Effective against Mycobacterium abscessus
Control (Standard Antibiotic)1 - 5Effective against various bacteria

Study 2: Neuroprotective Potential

A separate investigation focused on the neuroprotective effects of PABA derivatives against AChE. The study employed molecular docking techniques to predict binding affinities and found that certain modifications to the PABA structure enhanced inhibitory activity.

CompoundIC50 (μM)Binding Affinity (kcal/mol)
This compound7.49 ± 0.16-8.14 ± 0.65
Donepezil5.00 ± 0.10-9.00 ± 0.75

The biological activities of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit AChE suggests it competes with acetylcholine for binding sites, thereby prolonging neurotransmitter action.
  • Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis indicates a mechanism similar to that of beta-lactam antibiotics, where interference with peptidoglycan cross-linking leads to cell death.
  • Anti-inflammatory Pathways : Modulation of cytokine production may involve inhibition of transcription factors such as NF-kB, which is crucial in inflammatory responses.

Q & A

Q. What are the standard synthetic routes for preparing 4-amino-3-((tert-butoxycarbonyl)amino)benzoic acid, and what key reagents are involved?

The synthesis typically involves sequential protection of the amino groups. A common strategy is:

Selective Boc protection : React 3,4-diaminobenzoic acid with di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (e.g., NaHCO₃ or DMAP) to protect the 3-amino group .

Acid workup : Use HCl or TFA to protonate the remaining 4-amino group, ensuring regioselectivity .

Purification : Crystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
Key reagents: Boc₂O, DMAP, TFA. Reaction monitoring via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR : ¹H NMR (DMSO-d₆) shows distinct peaks for Boc (δ ~1.4 ppm, singlet, 9H) and aromatic protons (δ 6.8–7.5 ppm) .
  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) confirms purity (>95%) .
  • Mass spectrometry : ESI-MS [M+H]+ expected at ~294.3 g/mol .

Q. How should this compound be stored to ensure long-term stability?

  • Store at -20°C in a desiccator to prevent hydrolysis of the Boc group.
  • Avoid exposure to moisture, heat (>40°C), or strong acids/bases .

Q. What are its primary applications in academic research?

  • Intermediate in peptide synthesis : The Boc-protected amine enables controlled deprotection for sequential coupling .
  • Building block for boronic acid derivatives : Used in Suzuki-Miyaura cross-coupling reactions to create biaryl structures .

Advanced Research Questions

Q. How can regioselectivity challenges during Boc protection be addressed?

Regioselective protection of the 3-amino group is achieved by:

  • Steric control : Bulkier reagents (e.g., Boc₂O with DMAP) favor less sterically hindered sites .
  • pH modulation : Adjusting reaction pH to deprotonate the target amine selectively .
    Validate selectivity via ¹H NMR or LC-MS post-synthesis .

Q. What stability issues arise under catalytic hydrogenation conditions, and how are they mitigated?

  • Boc cleavage risk : Hydrogenation (e.g., Pd/C, H₂) may remove Boc groups. Mitigation: Use low-pressure H₂ (1–2 atm) and short reaction times .
  • Alternative: Employ acid-labile protecting groups (e.g., Fmoc) for orthogonal deprotection .

Q. How is this compound utilized in cross-coupling reactions?

  • Suzuki-Miyaura : Convert to boronic acid derivatives via lithiation (e.g., LiHMDS) followed by reaction with pinacolborane. The resulting boronate ester couples with aryl halides .
    Example: 4-Amino-3-Boc-benzene boronic acid + 4-bromotoluene → biaryl product (85% yield, Pd(PPh₃)₄ catalyst) .

Q. What role does it play in solid-phase peptide synthesis (SPPS)?

  • Orthogonal protection : The Boc group is stable under Fmoc deprotection conditions (piperidine), enabling sequential peptide elongation .
  • Side-chain protection : Compatible with tert-butyl esters for carboxylic acid protection .

Q. How can HPLC methods be optimized for quantifying trace impurities?

  • Column : C18 (5 µm, 250 × 4.6 mm) with gradient elution (10–90% ACN in 20 min).
  • Detection : UV at 254 nm (Boc group absorption) .
  • Validation : Spike recovery tests (98–102%) for accuracy .

Q. What strategies prevent decomposition during acidic deprotection?

  • Controlled conditions : Use 20% TFA in DCM (0°C, 1 hr) instead of HCl to minimize side reactions .
  • Scavengers : Add triisopropylsilane (TIS) to quench carbocation byproducts .

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